![molecular formula C9H6ClN3 B139613 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile CAS No. 150613-50-6](/img/structure/B139613.png)
2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile
Overview
Description
“2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile” is a compound that contains an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole is a structure that, despite being small, has a unique chemical complexity .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . The development of an efficient methodology for the synthesis of novel 2-aryl-4-benzoyl-imidazoles by structural modification of 2-aryl-imidazole-4-carboxylic amide (AICA) and 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART) has been reported .Molecular Structure Analysis
The structure of imidazole has its respective numbering and resonance hybrids . Imidazole is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Physical And Chemical Properties Analysis
Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Among two nitrogen atoms, one of which carries with a hydrogen atom is a pyrrole-type nitrogen atom, another is a pyridine type nitrogen atom .Scientific Research Applications
Antibacterial Activity
2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile has been utilized in the synthesis of compounds with potential antibacterial properties. For instance, it has been used to prepare derivatives that were screened for their antibacterial activity against various bacterial strains .
Anticonvulsant Activity
This compound also serves as a precursor in the synthesis of benzimidazole derivatives with anticonvulsant properties. New compounds synthesized from it have been evaluated for their effectiveness in controlling seizures .
3. Synthesis of Pharmacologically Active Spiro Derivatives A novel method involving 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile has been developed for the synthesis of spiro[indoline-3,7′-pyrrolo[1,2-c]imidazole]-6′-carbonitrile derivatives, which show promise in pharmacology .
Synthesis of Imidazole Derivatives
The compound is used in modern organic synthesis protocols to develop new imidazole derivatives, which are important in pharmaceutical chemistry .
Synthesis of Pyrimidine Derivatives
It also finds application in the synthesis pathway for obtaining new α-aminoamidines, which serve as substrates for further transformations and synthesis of pyrimidine-containing building blocks .
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to have a broad range of biological activities, including antibacterial properties .
Mode of Action
Benzimidazole derivatives are generally known to interact with bacterial cells, disrupting their growth and proliferation
Biochemical Pathways
Given the antibacterial activity of similar benzimidazole derivatives, it can be inferred that the compound may interfere with essential bacterial processes such as protein synthesis, dna replication, or cell wall synthesis .
Result of Action
Based on the antibacterial activity of similar benzimidazole derivatives, it can be inferred that the compound may lead to the death of bacterial cells by disrupting essential cellular processes .
Safety and Hazards
Future Directions
Imidazole-containing analogs have remarkable interest and importance in the field of medicinal chemistry . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . Recent advances in the synthesis of imidazoles are both highly topical and necessary .
properties
IUPAC Name |
2-(chloromethyl)-3H-benzimidazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-4-9-12-7-2-1-6(5-11)3-8(7)13-9/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMQWUSDVFFTGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618726 | |
Record name | 2-(Chloromethyl)-1H-benzimidazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150613-50-6 | |
Record name | 2-(Chloromethyl)-1H-benzimidazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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